molecular formula C9H12N2O2 B2459079 Ethyl 2-(aminomethyl)isonicotinate CAS No. 886733-50-2

Ethyl 2-(aminomethyl)isonicotinate

Cat. No.: B2459079
CAS No.: 886733-50-2
M. Wt: 180.207
InChI Key: UOIRVEMYVCNPQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)isonicotinate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of isonicotinic acid, featuring an ethyl ester group and an aminomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminomethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with ethyl chloroacetate in the presence of a base, such as sodium carbonate, to form the ethyl ester. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-(aminomethyl)isonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)isonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)isonicotinate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(aminomethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIRVEMYVCNPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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